molecular formula C16H20N2O B12915368 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12915368
M. Wt: 256.34 g/mol
InChI Key: SPDVGVREGKWISA-RVDMUPIBSA-N
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Description

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazole ring substituted with a phenyl group at position 1, a methyl group at position 3, and a 2-ethylbutylidene moiety at position 2. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as their utility in coordination chemistry as ligands for metal complexes .

Synthesis: The compound is synthesized via condensation of 3-methyl-1-phenyl-5-pyrazolone with substituted aldehydes or ketones under basic conditions, a method common to analogous pyrazolone derivatives . For example, similar ligands such as 4-(4-dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1) are prepared by reacting 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes in ethanol using potassium carbonate as a catalyst .

The keto-enol tautomerism typical of pyrazolones allows for coordination with metal ions via the carbonyl oxygen or imine nitrogen, as observed in silver(I) complexes of related ligands .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+

InChI Key

SPDVGVREGKWISA-RVDMUPIBSA-N

Isomeric SMILES

CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C

Canonical SMILES

CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.

    Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Reduced pyrazolone compounds.

    Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

    Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

    Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name Substituent at Position 4 Key Properties/Applications References
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 2-Ethylbutylidene Hypothesized antimicrobial activity; potential metal coordination via C=N or C=O groups. -
4-(4-Dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1) 4-Dimethylaminobenzylidene Forms Ag(I) complexes with enhanced antimicrobial activity (MIC: 8–32 µg/mL) .
4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L3) 4-Methoxybenzylidene Ag(I) complexes show thermal stability up to 250°C; moderate antifungal activity .
(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Ethylamino-furyl hybrid Exhibits intramolecular N–H⋯O hydrogen bonds; weak C–H⋯O interactions in crystal packing .
4-(4-Hydroxycoumarin-3-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Coumarin moiety Broad-spectrum antimicrobial activity (70–73% yield); synergistic effects with coumarin .

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., -OCH₃ in L3) enhance thermal stability but may reduce antimicrobial potency compared to electron-withdrawing groups. For example, L1 (with -N(CH₃)₂) exhibits lower MIC values (8–32 µg/mL) against E. coli and S. aureus than L3 .
  • Bulky substituents like 2-ethylbutylidene may improve lipid membrane penetration, though direct biological data for this compound are lacking.

Coordination Chemistry :

  • Ag(I) complexes of L1–L3 demonstrate higher antimicrobial activity than free ligands due to increased membrane disruption via Ag⁺ ion release .
  • The title compound’s 2-ethylbutylidene group could sterically hinder metal coordination compared to planar benzylidene substituents in L1–L3.

Crystallographic Behavior: Derivatives like (Z)-4-[(ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one form supramolecular chains via C–H⋯O bonds, which stabilize the crystal lattice . In contrast, coumarin-substituted pyrazolones exhibit π-π stacking due to aromatic coumarin moieties .

Synthetic Yields: Condensation reactions typically yield 68–73% for pyrazolones with aromatic aldehydes , whereas hybrid substituents (e.g., ethylamino-furyl) require multi-step synthesis with lower yields (~50%) .

Table 2: Thermal Stability of Selected Pyrazolone Derivatives

Compound TGA Decomposition Onset (°C) Residual Mass at 600°C (%) Notes References
L1 (Ag complex) 285 12.5 Enhanced stability vs. ligand
L3 (Ag complex) 250 10.8 Moderate stability
Coumarin derivative 220 8.2 Lower stability due to hydroxyl group

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